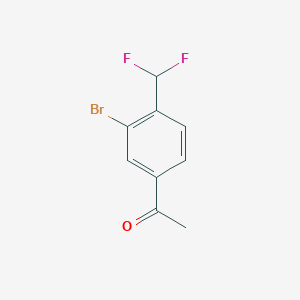
2-(2,4,5-Trimethoxyphenyl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,4,5-Trimethoxyphenyl)acetic acid: is an organic compound with the molecular formula C11H14O5. It is a derivative of phenylacetic acid, where the phenyl ring is substituted with three methoxy groups at the 2, 4, and 5 positions. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions:
The synthesis of 2-(2,4,5-Trimethoxyphenyl)acetic acid typically involves the following steps:
Starting Material: The synthesis begins with 2,4,5-trimethoxybenzaldehyde.
Grignard Reaction: The aldehyde is subjected to a Grignard reaction with methylmagnesium bromide to form the corresponding alcohol.
Oxidation: The alcohol is then oxidized to the corresponding carboxylic acid using an oxidizing agent such as potassium permanganate or chromium trioxide.
Industrial Production Methods:
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography can enhance the efficiency of the process.
化学反应分析
Types of Reactions:
Oxidation: 2-(2,4,5-Trimethoxyphenyl)acetic acid can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenylacetic acid derivatives.
科学研究应用
Chemistry:
2-(2,4,5-Trimethoxyphenyl)acetic acid is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various complex molecules, including pharmaceuticals and agrochemicals.
Biology:
In biological research, this compound is used to study the effects of methoxy-substituted phenylacetic acids on cellular processes. It is also used in the development of enzyme inhibitors and receptor modulators.
Medicine:
The compound has potential applications in medicinal chemistry, particularly in the development of anti-inflammatory and anticancer agents. Its derivatives have shown promising activity in preclinical studies.
Industry:
In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
作用机制
The mechanism of action of 2-(2,4,5-Trimethoxyphenyl)acetic acid involves its interaction with specific molecular targets. The methoxy groups on the phenyl ring enhance its binding affinity to certain enzymes and receptors. This compound can inhibit the activity of enzymes involved in inflammation and cancer progression, making it a potential therapeutic agent.
相似化合物的比较
- 3,4,5-Trimethoxyphenylacetic acid
- 2,4,5-Trimethoxyphenethylamine
- 3,4-Dimethoxyphenylacetic acid
Comparison:
2-(2,4,5-Trimethoxyphenyl)acetic acid is unique due to the specific positioning of the methoxy groups, which influences its chemical reactivity and biological activity. Compared to 3,4,5-trimethoxyphenylacetic acid, the 2,4,5-substitution pattern provides different steric and electronic properties, leading to distinct interactions with molecular targets.
属性
分子式 |
C11H14O5 |
|---|---|
分子量 |
226.23 g/mol |
IUPAC 名称 |
2-(2,4,5-trimethoxyphenyl)acetic acid |
InChI |
InChI=1S/C11H14O5/c1-14-8-6-10(16-3)9(15-2)4-7(8)5-11(12)13/h4,6H,5H2,1-3H3,(H,12,13) |
InChI 键 |
GTIOLZZDMYEQGY-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=C(C=C1CC(=O)O)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







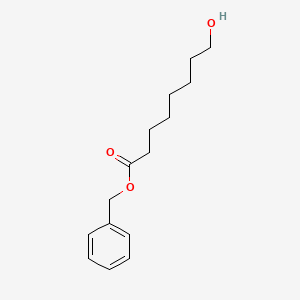

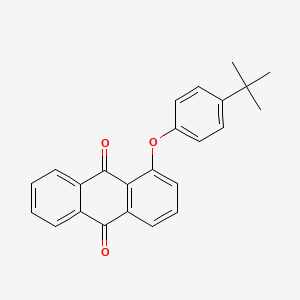
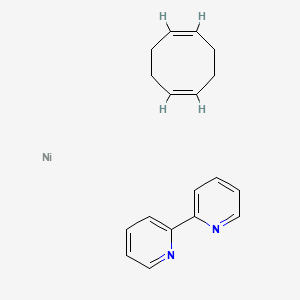

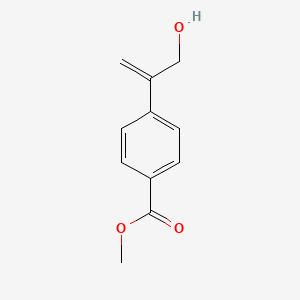
![1,4-Diamino-2-[([1,1'-biphenyl]-4-yl)oxy]-7-chloroanthracene-9,10-dione](/img/structure/B13128289.png)

